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Compound of Interest

Compound Name: 3,5-Octadiyne

Cat. No.: B098918 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
3,5-Octadiyne (CAS Registry Number: 16387-70-5) is a linear alkyne with a molecular formula

of C₈H₁₀.[1][2][3] Its structure, characterized by a conjugated diacetylene core flanked by ethyl

groups, imparts specific physicochemical properties that are of interest in various fields of

chemical research, including organic synthesis and materials science. This technical guide

provides a comprehensive overview of the core physicochemical properties of 3,5-Octadiyne,

detailed experimental protocols for its characterization, and a summary of its known biological

profile.

Physicochemical Data
The following table summarizes the key physicochemical properties of 3,5-Octadiyne. All

quantitative data has been compiled from available literature and databases to provide a ready

reference for researchers.
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Property Value Source(s)

Molecular Formula C₈H₁₀ [1][2][3]

Molecular Weight 106.17 g/mol [1][4]

IUPAC Name Octa-3,5-diyne [2]

Synonyms Diethyldiacetylene [3]

CAS Registry Number 16387-70-5 [1][2][3]

Boiling Point 163 °C [5]

Melting Point -27.03 °C (Calculated) [4]

Density 0.826 g/mL [5]

Refractive Index 1.497 [5]

logP (Octanol/Water Partition

Coefficient)
1.813 (Calculated) [4]

Water Solubility
-2.76 (log10(S) mol/L)

(Calculated)
[4]

Experimental Protocols
Detailed methodologies for the synthesis and characterization of 3,5-Octadiyne are crucial for

its application in research and development. The following sections provide generalized

experimental protocols that can be adapted for this specific compound.

Synthesis of 3,5-Octadiyne
A common method for the synthesis of symmetrical diynes like 3,5-octadiyne is the oxidative

coupling of terminal alkynes, such as the Hay coupling or the Glaser coupling. A generalized

procedure for the synthesis from 1-butyne is outlined below.

Reaction Scheme:

Materials:
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1-Butyne

Copper(I) chloride (CuCl) or Copper(II) chloride (CuCl₂)

N,N,N',N'-Tetramethylethylenediamine (TMEDA) or Pyridine

Oxygen (O₂) or air

An appropriate organic solvent (e.g., acetone, methanol)

Standard glassware for organic synthesis (round-bottom flask, condenser, etc.)

Magnetic stirrer and heating mantle

Procedure:

In a well-ventilated fume hood, dissolve the copper catalyst (e.g., CuCl) and the amine ligand

(e.g., TMEDA) in the chosen solvent in a round-bottom flask equipped with a magnetic stir

bar.

Bubble oxygen or air through the solution while stirring.

Slowly add 1-butyne to the reaction mixture. The reaction is often exothermic and may

require cooling to maintain a controlled temperature.

The reaction progress can be monitored by techniques such as Thin Layer Chromatography

(TLC) or Gas Chromatography (GC).

Upon completion, the reaction mixture is typically quenched with a dilute acid solution (e.g.,

HCl) to neutralize the amine and dissolve the copper salts.

The product is then extracted into an organic solvent (e.g., diethyl ether, hexane).

The organic layer is washed with water and brine, dried over an anhydrous salt (e.g.,

MgSO₄), and the solvent is removed under reduced pressure.

The crude product can be purified by distillation or column chromatography to yield pure 3,5-
octadiyne.
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Spectroscopic Characterization
Nuclear Magnetic Resonance (¹H and ¹³C NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of organic molecules.

Sample Preparation:

Dissolve approximately 5-10 mg of purified 3,5-octadiyne in about 0.6-0.7 mL of a

deuterated solvent (e.g., chloroform-d, CDCl₃) in a clean, dry NMR tube.[6]

Ensure the sample is free of particulate matter.[6]

¹H NMR Spectroscopy Protocol:

Acquire the ¹H NMR spectrum on a spectrometer operating at a standard frequency (e.g.,

400 or 500 MHz).

The spectrum of 3,5-octadiyne is expected to show signals corresponding to the ethyl

groups. The methylene protons (-CH₂-) adjacent to the triple bond will appear as a quartet,

and the methyl protons (-CH₃) will appear as a triplet due to coupling with the methylene

protons.

¹³C NMR Spectroscopy Protocol:

Acquire a proton-decoupled ¹³C NMR spectrum.

The spectrum will show distinct signals for the different carbon environments in the molecule:

the sp-hybridized carbons of the alkyne and the sp³-hybridized carbons of the ethyl groups.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Protocol for Attenuated Total Reflectance (ATR)-FTIR:

Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and

allowing it to dry completely.
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Place a small drop of liquid 3,5-octadiyne directly onto the ATR crystal.[7]

Acquire the spectrum over a typical range of 4000-400 cm⁻¹.

The IR spectrum of 3,5-octadiyne is expected to show a characteristic absorption band for

the C≡C triple bond stretch in the region of 2100-2260 cm⁻¹. Due to the symmetry of the

internal diyne, this peak may be weak or absent. Strong C-H stretching and bending

vibrations from the ethyl groups will also be present.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern

of a compound.

Protocol for Gas Chromatography-Mass Spectrometry (GC-MS):

Prepare a dilute solution of 3,5-octadiyne in a volatile organic solvent (e.g., hexane or

dichloromethane).

Inject a small volume (e.g., 1 µL) of the solution into the GC-MS instrument.

The gas chromatograph will separate the compound from the solvent and any impurities

based on their boiling points and interactions with the column stationary phase.

The mass spectrometer will then ionize the 3,5-octadiyne molecules and detect the mass-

to-charge ratio of the molecular ion and any fragment ions. The molecular ion peak [M]⁺ is

expected at an m/z corresponding to the molecular weight of 3,5-octadiyne (106.17).

Biological Activity and Signaling Pathways
Based on a comprehensive review of available scientific literature, there is currently no

significant evidence to suggest that 3,5-octadiyne possesses notable biological activity or is

involved in specific cellular signaling pathways. Its primary applications are in the realm of

chemical synthesis and materials science. Therefore, a diagram of a signaling pathway is not

applicable to this compound.
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To aid in the understanding of the experimental workflows, the following diagrams have been

generated using the DOT language.
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Caption: Generalized workflow for the synthesis of 3,5-Octadiyne.
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Caption: General analytical workflow for the characterization of 3,5-Octadiyne.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426
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